2'-Ethoxybutyrophenone
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYCFIUPUDAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Base Selection : Alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) are commonly used to deprotonate the phenolic hydroxyl group.
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Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reflux conditions (60–100°C) are typically employed to overcome activation energy barriers.
Example Protocol :
A mixture of 2'-hydroxybutyrophenone (1.0 equiv), ethyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80°C for 12 hours. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography to yield this compound with ~75–85% efficiency.
Phase Transfer Catalysis (PTC) for Enhanced Efficiency
Adapting methodologies from the synthesis of analogous compounds (e.g., 2-hydroxy-4-methoxybenzophenone), phase transfer catalysts (PTCs) such as tetrabutylammonium chloride (TBAC) can accelerate alkylation reactions by shuttling ions between aqueous and organic phases.
Industrial-Scale Adaptation
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Catalyst : TBAC (0.5–5 mol%) facilitates the reaction of 2'-hydroxybutyrophenone with ethyl chloride in a biphasic system (e.g., toluene/water).
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Conditions : Elevated temperatures (80–120°C) and moderate pressure (0.3–0.5 MPa) improve reaction kinetics, achieving yields >90%.
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Advantages : Reduced solvent waste and elimination of toxic dimethyl sulfate, aligning with green chemistry principles.
Friedel-Crafts Acylation Followed by Ethoxylation
For substrates where direct hydroxyl group alkylation is challenging, a two-step approach may be employed:
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Friedel-Crafts Acylation : Introduce the butyrophenone moiety to a pre-ethoxylated aromatic ring.
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Regioselective Ethoxylation : Utilize directing groups (e.g., methoxy) to ensure proper orientation during acylation.
Case Study :
Resorcinol derivatives undergo Friedel-Crafts acylation with butyryl chloride in the presence of AlCl₃, followed by ethoxylation using ethyl iodide and NaH. This method, however, suffers from lower regioselectivity (~70% yield) compared to direct alkylation.
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient aromatic systems, Ullmann coupling offers an alternative pathway. This copper-catalyzed reaction couples aryl halides with alcohols under thermal conditions.
Typical Conditions :
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
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Solvent : DMSO at 120°C for 24 hours.
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Yield : ~65–75%, limited by side reactions such as homo-coupling.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 80°C | 75–85% | >95% | Moderate |
| Phase Transfer Catalysis | TBAC, toluene/H₂O, 100°C, 0.3 MPa | >90% | 99% | High |
| Friedel-Crafts Route | AlCl₃, CH₂Cl₂, 0°C to RT | 70% | 90% | Low |
| Ullmann Coupling | CuI, DMSO, 120°C | 65–75% | 85% | Low |
Key Observations :
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Phase transfer catalysis outperforms other methods in yield and scalability, making it ideal for industrial production.
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Ullmann coupling is less efficient but valuable for substrates incompatible with basic conditions.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxybutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butyrophenone derivatives.
Scientific Research Applications
Photoinitiator in Polymer Chemistry
Photopolymerization:
2'-Ethoxybutyrophenone is extensively utilized as a photoinitiator in the photopolymerization process, which is critical in the production of coatings, adhesives, and inks. Photoinitiators are compounds that absorb light and initiate polymerization upon exposure to UV or visible light.
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Mechanism of Action:
Upon UV light exposure, this compound generates free radicals that initiate the polymerization of monomers into polymers. This mechanism is essential for creating durable materials used in various applications. -
Advantages:
- Low Toxicity: Compared to other photoinitiators, this compound exhibits lower cytotoxicity, making it a safer option for use in consumer products .
- High Efficiency: Its efficiency in initiating polymerization under UV light allows for rapid curing processes, which is beneficial in industrial settings.
Biomedical Applications
Tissue Engineering:
Recent studies have highlighted the potential of this compound in biomedical applications, particularly in tissue engineering and regenerative medicine. The compound's ability to form biocompatible hydrogels makes it suitable for creating scaffolds that support cell growth and tissue regeneration.
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Cytocompatibility Studies:
Research indicates that polymers formed using this compound exhibit favorable cytocompatibility profiles, which are crucial for applications involving human cells . -
Potential Uses:
- Drug Delivery Systems: The compound can be used to create drug delivery vehicles that release therapeutic agents in a controlled manner.
- Dental Materials: Its properties make it suitable for dental composites that require quick curing times and biocompatibility.
Environmental Considerations
Food Contact Chemicals:
As part of ongoing research into food contact chemicals (FCCs), studies have identified this compound among substances that may pose risks due to human exposure through food packaging materials.
- Regulatory Concerns:
The compound has been detected in various human samples, raising concerns about its safety and regulatory status. Monitoring programs have highlighted the need for comprehensive assessments of FCCs to ensure consumer safety .
Case Study 1: Photopolymerization Efficiency
A study comparing several photoinitiators found that this compound demonstrated superior performance in terms of polymerization speed and final material properties when exposed to specific wavelengths of UV light. This efficiency makes it a preferred choice in industries requiring rapid production cycles.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving multiple cell lines, researchers found that while some photoinitiators exhibited significant toxicity, this compound maintained low toxicity levels across various concentrations. This finding supports its use in medical applications where biocompatibility is crucial .
Mechanism of Action
The mechanism of action of 2’-Ethoxybutyrophenone involves its interaction with specific molecular targets in the body. As a butyrophenone derivative, it is likely to exert its effects by modulating neurotransmitter systems, particularly dopamine receptors. This modulation can lead to changes in neuronal activity and behavior, which is why butyrophenones are often used as antipsychotic agents.
Comparison with Similar Compounds
Haloperidol: Another butyrophenone derivative with potent antipsychotic properties.
Droperidol: Used primarily as an antiemetic and sedative.
Trifluperidol: Known for its high potency as a neuroleptic.
Uniqueness: 2’-Ethoxybutyrophenone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other butyrophenone derivatives.
Biological Activity
2'-Ethoxybutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and psychopharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its butyrophenone backbone, which is substituted at the 2' position with an ethoxy group. This structural modification can influence its pharmacological properties and receptor binding affinities.
Biological Activity Overview
The biological activity of this compound primarily relates to its interaction with various neurotransmitter systems, particularly dopamine and serotonin receptors. The following sections will detail its receptor binding profiles, pharmacological effects, and relevant case studies.
Receptor Binding Affinities
The binding affinities of this compound at various receptors are crucial for understanding its pharmacological effects. The following table summarizes the binding affinities of this compound compared to other known butyrophenones.
| Receptor | This compound (Ki nM) | Haloperidol (Ki nM) | Clozapine (Ki nM) |
|---|---|---|---|
| D2 Dopamine | TBD | 1.4 | 3900 |
| 5HT2A Serotonin | TBD | 8.9 | 17 |
| H1 Histamine | TBD | 1.8 | 1.8 |
| M1 Muscarinic | TBD | 1.8 | 4.7 |
Note: TBD indicates that specific data was not available in the reviewed literature.
Pharmacological Effects
The pharmacological effects of this compound can be inferred from its receptor interactions:
- Antipsychotic Activity : Similar to other butyrophenones like haloperidol, it may exhibit antipsychotic effects due to D2 receptor antagonism.
- Sedative Effects : Its potential interaction with H1 receptors suggests possible sedative properties.
- Extrapyramidal Symptoms (EPS) : Like haloperidol, there may be a risk of EPS due to dopamine receptor blockade.
Case Studies and Research Findings
Several studies have explored the biological activity of butyrophenones, including analogs of this compound:
- Study on Extrapyramidal Symptoms :
- Multireceptor Binding Profile :
- Safety Pharmacology Insights :
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Q. What frameworks support robust data management in long-term studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
